
3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide and related compounds often involves complex reactions. For example, 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines, which are structurally related, were obtained through 1,3-dipolar cycloaddition reactions of corresponding N-ylides with olefinic and acetylenic dipolarophiles. A stable tetrahydroisoquinolinium dicyanomethylide was also characterized by X-ray diffraction analysis (Caira et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate, was established through comprehensive studies including X-ray structural analysis. These studies provide insights into the complex molecular frameworks and the positioning of functional groups within the molecules (Soldatenkov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are diverse. For instance, the reactions of 3,4-dihydroisoquinoline N-oxide with ketenes indicate the formation of adducts and highlight the reactive nature of the N-oxide group in facilitating such chemical transformations (Evans et al., 1987).
Physical Properties Analysis
Physical properties, including the crystalline structure of related compounds like 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, have been documented. These studies reveal how water molecules interact with N-oxides to form dimers and establish a three-dimensional network, showcasing the importance of hydrogen bonding in determining the physical characteristics of these compounds (Karczmarzyk et al., 2010).
Chemical Properties Analysis
The chemical properties of 3,5-dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide derivatives are influenced by their structural composition. For example, the Ir(III)-catalyzed synthesis of isoquinoline N-oxides from aryloxime and α-diazocarbonyl compounds highlights the potential for N-oxide functionalization and the broader reactivity profile of these molecules (Phatake et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10-7-14(15)9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDPWHZCLFNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C[N+](=C(C(=C12)C#N)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 2-oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

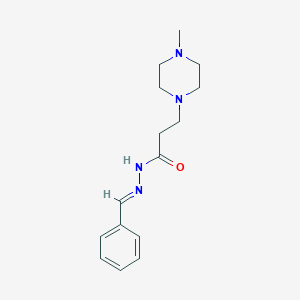
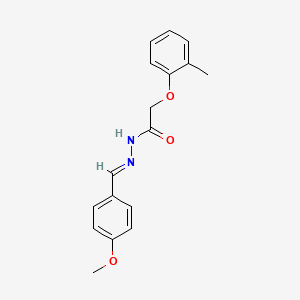
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)
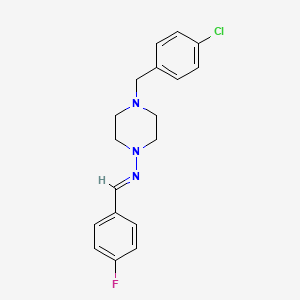
![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)
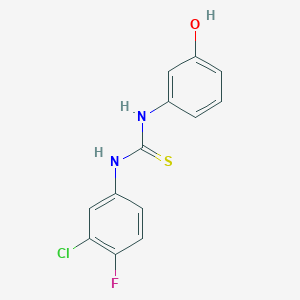
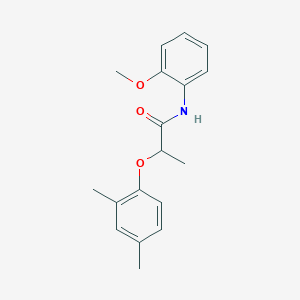
![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)